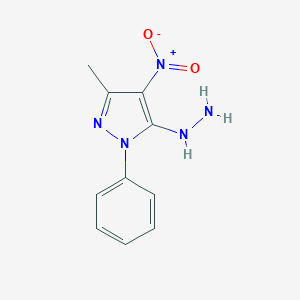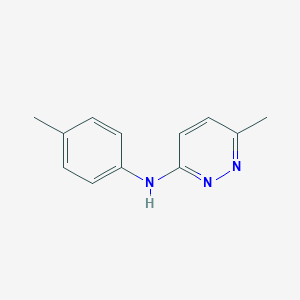![molecular formula C11H17N5O10P2 B232451 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate CAS No. 148253-84-3](/img/structure/B232451.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate, commonly known as acyclovir, is a synthetic nucleoside analogue that has been widely used in the treatment of herpes simplex virus (HSV) infections. The molecule was first synthesized in the 1970s and has since been extensively studied for its antiviral properties.
Mecanismo De Acción
Acyclovir is a prodrug that is activated by the viral thymidine kinase (TK) enzyme. Once activated, acyclovir is converted to its triphosphate form, which is then incorporated into the viral DNA by the viral DNA polymerase. The incorporation of acyclovir triphosphate into the viral DNA results in chain termination, thereby inhibiting further viral DNA synthesis.
Biochemical and Physiological Effects:
Acyclovir has been shown to be highly effective in the treatment of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate infections, with minimal toxicity to host cells. The molecule has a high selectivity index, meaning that it is highly effective at inhibiting viral replication while having minimal effects on host cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acyclovir has been widely used in laboratory experiments to study the mechanisms of viral replication and the effects of antiviral drugs. The molecule is easily synthesized and has a well-characterized mechanism of action, making it a useful tool for researchers studying viral infections.
One limitation of acyclovir is that it is only effective against viruses that have the TK enzyme, which is not present in all viruses. Additionally, the molecule has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on acyclovir and its analogues. One area of research is the development of new acyclovir analogues that are effective against viruses that do not have the TK enzyme. Another area of research is the development of acyclovir formulations that have a longer half-life, which would increase their effectiveness in vivo. Finally, research is ongoing to better understand the mechanism of action of acyclovir and to identify new targets for antiviral therapy.
Métodos De Síntesis
Acyclovir is synthesized from guanine, which is modified to form acyclovir by a series of chemical reactions. The synthesis method involves the conversion of guanine to its nucleoside analogue, guanosine, which is then phosphorylated to form acyclovir.
Aplicaciones Científicas De Investigación
Acyclovir has been extensively studied for its antiviral properties and has been used to treat a variety of viral infections, including [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate-1, [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate-2, and varicella-zoster virus (VZV). The molecule works by inhibiting the replication of the viral DNA, thereby preventing the virus from spreading and causing further damage.
Propiedades
Número CAS |
148253-84-3 |
|---|---|
Fórmula molecular |
C11H17N5O10P2 |
Peso molecular |
441.23 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2/c1-23-2-5-8(25-28(21,22)26-27(18,19)20)7(17)11(24-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
DXBLUALDQQDGLM-IOSLPCCCSA-N |
SMILES isomérico |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
Sinónimos |
3'-C-methyladenosine diphosphate 3-MeADP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)







![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)

